molecular formula C11H13N3O2 B8419759 2-(4-Methylene-1-piperidyl)-3-nitropyridine

2-(4-Methylene-1-piperidyl)-3-nitropyridine

Cat. No. B8419759
M. Wt: 219.24 g/mol
InChI Key: YHLDZHRCNFRVSY-UHFFFAOYSA-N
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Patent
US08580962B2

Procedure details

The title compound was synthesised following the method described here for Compound 2a using 1-Boc-3-pyrrolidinone instead of 1-(3-nitro-2-pyridyl)-4-oxopiperidine. After the usual work-up procedure, the crude product was purified by automated flash chromatography (Horizon®TM-Biotage) eluting with a Petroleum Ether-EtOAc gradient from 95:5 to 7:3, yielding the title compound as brownish oil. Yield: 75.8%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=C1CCN(C2C([N+]([O-])=O)=CC=CN=2)CC1.[C:17]([N:24]1[CH2:28][CH2:27][C:26](=O)[CH2:25]1)([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18]>>[CH2:1]=[C:26]1[CH2:27][CH2:28][N:24]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:25]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CCN(CC1)C1=NC=CC=C1[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was synthesised
CUSTOM
Type
CUSTOM
Details
After the usual work-up procedure, the crude product was purified by automated flash chromatography (Horizon®TM-Biotage)
WASH
Type
WASH
Details
eluting with a Petroleum Ether-EtOAc gradient from 95:5 to 7:3

Outcomes

Product
Name
Type
product
Smiles
C=C1CN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.